

# A Technical Guide to the Spectral Characteristics of 2-Amino-9-fluorenone

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## Compound of Interest

Compound Name: 2-Amino-9-fluorenone

Cat. No.: B160198

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This in-depth technical guide provides a comprehensive overview of the spectral data for **2-Amino-9-fluorenone**, a crucial organic compound utilized in advanced synthesis and as a fluorescent probe.[1] The following sections present quantitative spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

## Spectroscopic Data Summary

The spectral data for **2-Amino-9-fluorenone** (CAS No: 3096-57-9, Molecular Formula:  $C_{13}H_9NO$ ) provides critical insights into its molecular structure and electronic properties.[2] The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and UV-Vis spectroscopy.

### Table 1: $^1H$ NMR Spectral Data for 2-Amino-9-fluorenone

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.55	d	1.2	H-8
7.38	dd	7.5, 1.2	H-6
7.32	d	7.5	H-5
7.25	d	7.9	H-4
7.13	t	7.3	H-7
6.96	d	2.2	H-1
6.71	dd	7.9, 2.2	H-3
3.91	br s	-	-NH <sub>2</sub>

Data obtained in CDCl<sub>3</sub> at 399.65 MHz.[3][4]

**Table 2: <sup>13</sup>C NMR Spectral Data for 2-Amino-9-fluorenone**

Chemical Shift ( $\delta$ ) ppm	Assignment
194.3	C-9 (C=O)
155.0	C-2
144.9	C-4a
135.1	C-5a
134.6	C-9a
129.5	C-7
124.7	C-6
120.7	C-8
118.0	C-3
115.5	C-1
110.0	C-4

Predicted data, consistent with spectra obtained in CDCl<sub>3</sub>.[\[2\]](#)[\[5\]](#)

**Table 3: Key IR Absorption Bands for 2-Amino-9-fluorenone**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3400-3200	N-H stretch (amine)
3100-3000	C-H stretch (aromatic)
~1712	C=O stretch (ketone)
~1600	C=C stretch (aromatic)
~1200	C-N stretch (amine)

Data consistent with spectra obtained from KBr disc or nujol mull.[\[2\]](#)[\[6\]](#)

**Table 4: UV-Vis Absorption Maxima for 2-Amino-9-fluorenone**

Wavelength (λ <sub>max</sub> ) nm	Solvent
~260	Methanol
~300	Methanol
~420	Methanol

General absorption regions for fluorenone derivatives.[\[7\]](#)[\[8\]](#)

## Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to elucidate the carbon-hydrogen framework of **2-Amino-9-fluorenone**.

#### Methodology:

- **Sample Preparation:** A sample of **2-Amino-9-fluorenone** (approximately 5-10 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.<sup>[3]</sup> The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** Spectra are acquired on a Bruker DMX-500 spectrometer or a similar instrument operating at a frequency of 400 MHz or higher for protons.<sup>[9]</sup>
- **Data Acquisition:**
  - $^1\text{H}$  NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
  - $^{13}\text{C}$  NMR: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

## Infrared (IR) Spectroscopy

**Objective:** To identify the functional groups present in **2-Amino-9-fluorenone**.

#### Methodology:

- **Sample Preparation (KBr Pellet Method):**
  - Approximately 1-2 mg of **2-Amino-9-fluorenone** is ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

- **Instrumentation:** The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[10]
- **Data Acquisition:** A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample pellet is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within **2-Amino-9-fluorenone**.

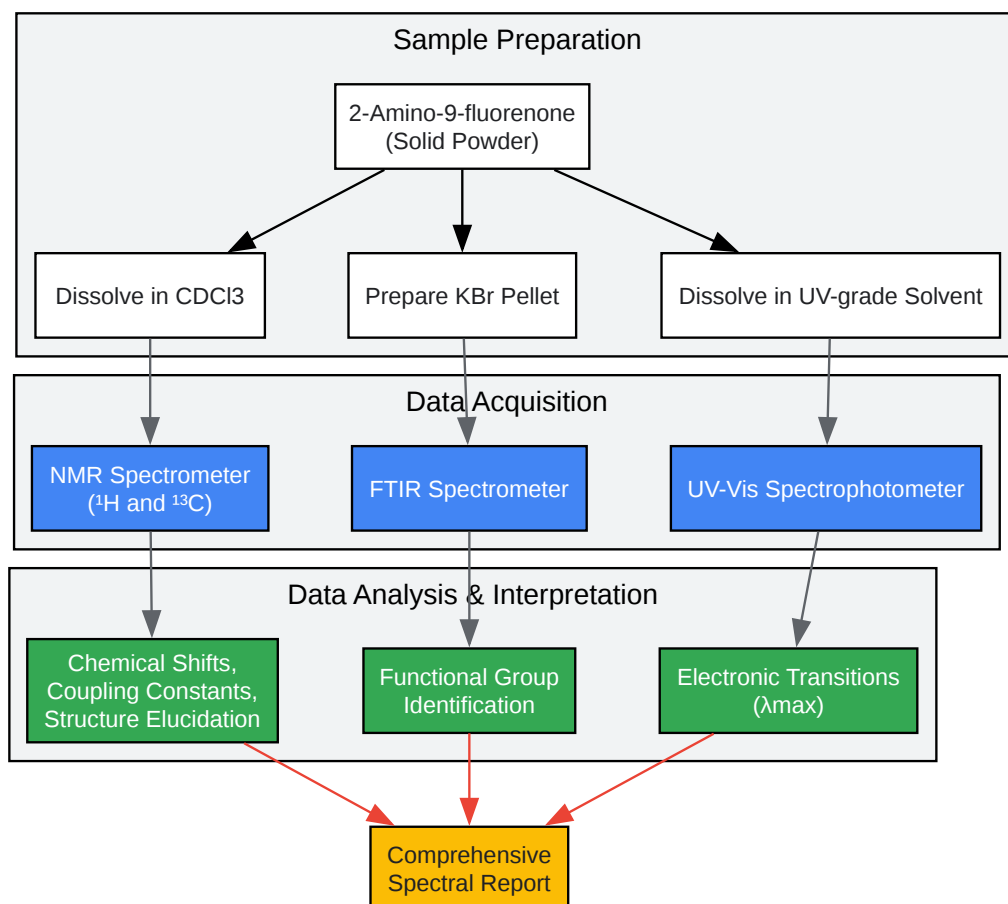
Methodology:

- **Sample Preparation:** A dilute solution of **2-Amino-9-fluorenone** is prepared in a UV-grade solvent, such as methanol or hexane.[8] The concentration is adjusted to ensure that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).
- **Instrumentation:** The absorption spectrum is measured using a dual-beam UV-Vis spectrophotometer, such as a Cary 50.[8]
- **Data Acquisition:** A cuvette containing the pure solvent is used as a reference. The sample cuvette is then placed in the sample beam path, and the spectrum is scanned over a range of approximately 200-800 nm.
- **Data Processing:** The instrument software automatically subtracts the reference spectrum from the sample spectrum to provide the final absorption spectrum of the compound. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are then identified.

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-9-fluorenone**.

## Workflow for Spectroscopic Analysis of 2-Amino-9-fluorenone



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Caption: General workflow for the spectroscopic characterization of **2-Amino-9-fluorenone**.

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